molecular formula C14H12O2 B009087 2-(3-methylphenyl)benzoic Acid CAS No. 107412-71-5

2-(3-methylphenyl)benzoic Acid

Cat. No.: B009087
CAS No.: 107412-71-5
M. Wt: 212.24 g/mol
InChI Key: OISTUEPTMQFDTB-UHFFFAOYSA-N
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Description

2-(3-methylphenyl)benzoic acid, also known as o-toluic acid, is a white crystalline solid that is widely used in the chemical industry. It is a derivative of benzoic acid and is commonly used as a starting material for the synthesis of various organic compounds.

Scientific Research Applications

  • Food and Cosmetic Industries : Benzoic acid derivatives, including 2-(3-methylphenyl)benzoic Acid, are extensively used as preservatives and flavoring agents in foods, cosmetics, hygiene, and pharmaceutical products. These compounds are of significant interest due to their high human exposure and potential public health implications (del Olmo, Calzada, & Nuñez, 2017).

  • Electronic Applications : Polyaniline doped with benzoic acid and its derivatives, including this compound, demonstrates high conductivity. This property makes it a promising material for high-power electronic applications (Amarnath & Palaniappan, 2005).

  • Pharmaceutical Research : Benzoic acid derivatives are being explored for their potential in improving male reproductive health. Research has led to the design of new fragrance chemicals that do not form benzoic acid metabolites, potentially reducing risks associated with these compounds (Laue et al., 2017).

  • Agriculture : In agriculture, benzoic acid derivatives, including this compound, have been found to induce multiple stress tolerance in plants like beans and tomatoes, suggesting a potential role in crop protection and enhancement (Senaratna et al., 2004).

  • Anti-Inflammatory Properties : Certain derivatives of benzoic acid, including this compound, have shown anti-inflammatory properties. These compounds have been isolated from natural sources like Ilex kaushue leaves, indicating their potential use in medicinal applications (Kakumu et al., 2021).

  • Antimicrobial and Molluscicidal Activity : Benzoic acid derivatives from sources like Piper aduncum leaves have been found to possess antimicrobial and molluscicidal activities, suggesting their use in pest control and medical applications (Orjala et al., 1993).

  • Cancer Research : The study of benzoic acid derivatives' dimerizations and dissociations, including those of this compound, offers insights into their potential as antineoplastic agents (Sainsbury, 1975).

  • Molecular Structure and Drug Design : The shifting of methyl groups in benzoic acid derivatives, such as this compound, influences bioactivity predictions in drug design, particularly in the development of Endothelin B receptor antagonists (Dinesh, 2013).

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit antimicrobial activity

Mode of Action

It is known that benzoic acid derivatives can interact with their targets through various mechanisms, often involving the inhibition of key enzymes or pathways .

Biochemical Pathways

Benzoic acid derivatives, including 2-(3-methylphenyl)benzoic Acid, are synthesized via the shikimate and phenylpropanoid pathways These pathways are crucial for the biosynthesis of a wide range of phenolic compounds

Pharmacokinetics

Similar compounds are known to be highly protein-bound with small volumes of distribution . They are cleared relatively fast, mainly by renal excretion

Result of Action

Similar compounds have been found to exhibit antimicrobial activity , suggesting that this compound may also have potential antimicrobial effects.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s solubility and stability . Additionally, the presence of other compounds or substances in the environment can potentially interact with this compound, influencing its action and efficacy.

Biochemical Analysis

Biochemical Properties

It is known that benzylic compounds, such as 2-(3-methylphenyl)benzoic Acid, can undergo reactions like free radical bromination and nucleophilic substitution . These reactions could potentially interact with enzymes, proteins, and other biomolecules in a biochemical context.

Molecular Mechanism

It is known that benzylic compounds can undergo free radical reactions . In these reactions, a hydrogen atom is removed from the benzylic position, resulting in a resonance-stabilized radical . This could potentially influence gene expression, enzyme activity, and other molecular processes.

Temporal Effects in Laboratory Settings

It is known that the compound is stable at room temperature and has a melting point of 97-98 degrees Celsius .

Metabolic Pathways

Benzylic compounds are known to undergo reactions like free radical bromination and nucleophilic substitution , which could potentially involve various enzymes and cofactors.

Properties

IUPAC Name

2-(3-methylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c1-10-5-4-6-11(9-10)12-7-2-3-8-13(12)14(15)16/h2-9H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OISTUEPTMQFDTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80401899
Record name 2-(3-methylphenyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80401899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107412-71-5
Record name 2-(3-methylphenyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80401899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In an oven dried flask flushed with N2 was combined 2.7 g (20.0 mmol) of 3-methylbenzeneboronic acid, 3.64 g (15 mmol) of 2-iodobenzoic acid, 150 mL of DME, 26 mL of 10% Na2CO3 and 600 mg (0.5 mmol) of Pd(PPh3)4. The mixture was warmed to reflux for 24 h and partitioned between 100 mL of NaHCO3 and 100 mL of ether. The ether layer was extracted with 2×50 mL of NaHCO3 and the combined NaHCO3 fractions were washed with 2×50 mL of ether, acidified with 10% HCl and extracted with 3×75 mL of ether. The combined ether extracts were washed with 50 mL of H2O, 50 mL of brine, dried (MgSO4) and concentrated in vacuo. The oil was crystallized from ether/hexanes (1/1) at -20° C. as a white precipitate, which after filtration, provided 1.32 g (41% yield) of 3'-methyl-2-biphenylcarboxylic acid as a brown oil.
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
3.64 g
Type
reactant
Reaction Step Two
Quantity
26 mL
Type
reactant
Reaction Step Three
Quantity
600 mg
Type
catalyst
Reaction Step Four
Name
Quantity
150 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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